molecular formula C12H13NO2 B115957 3-Ethoxy-5-methyl-4-phenylisoxazole CAS No. 146197-26-4

3-Ethoxy-5-methyl-4-phenylisoxazole

Cat. No.: B115957
CAS No.: 146197-26-4
M. Wt: 203.24 g/mol
InChI Key: NECKEUOMTKFPGD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-4-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are being explored to reduce costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .

Scientific Research Applications

3-Ethoxy-5-methyl-4-phenylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-methyl-4-phenylisoxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising applications in medicinal chemistry .

Properties

CAS No.

146197-26-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethoxy-5-methyl-4-phenyl-1,2-oxazole

InChI

InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

NECKEUOMTKFPGD-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C2=CC=CC=C2)C

Canonical SMILES

CCOC1=NOC(=C1C2=CC=CC=C2)C

Synonyms

Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI)

Origin of Product

United States

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